molecular formula C12H8N4O B3075780 3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1035818-93-9

3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No. B3075780
CAS RN: 1035818-93-9
M. Wt: 224.22 g/mol
InChI Key: HFHVOWIVNFGKOZ-UHFFFAOYSA-N
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Description

“3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are known for their broad spectrum of biological activities, such as anti-inflammatory, analgesic, antipyretic, antitumor, antiviral, anxiolytics, antimetabolites in purine biochemical reactions, antischistosomal, xanthine oxidase inhibitor, antimicrobial, tuberculostatic, cytotoxicity, antiproliferative agents, and antileukemic activities .


Synthesis Analysis

The synthesis of “this compound” involves several steps. Based on scaffold hopping and computer-aided drug design, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized . The synthesis process is environmentally benign, simple, efficient, and convenient . It involves the condensation of aminopyrazole with formylated active proton compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The IR spectrum of a similar compound exhibited the characteristic sharp absorption band of carbonitrile functionality at 2219 cm−1 in addition to NH and C=O absorption bands at 3102 and 1654 cm−1, respectively .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex. The high efficiency of the Suzuki–Miyaura cross-coupling for the formation of the carbon skeleton of the AMPK-targeted pyrazolo [1,5- a ]pyrimidines was demonstrated .

Scientific Research Applications

Synthesis and Chemical Properties

  • Heterocyclic Compound Synthesis

    This compound has been used as a precursor in the synthesis of various heterocyclic compounds. For instance, pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines have been synthesized from pyrazolo[3,4-b]pyridines using substituted urea and acetic anhydride. These synthesis pathways highlight the versatility of pyrazolo[1,5-a]pyrimidine derivatives in creating complex heterocyclic structures with potential pharmaceutical applications (Jachak et al., 2007).

  • Antimicrobial Activity

    Some derivatives of this compound have shown antimicrobial properties. A study synthesized 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide and evaluated their antimicrobial activity, indicating the potential for these compounds in medicinal applications (Rathod & Solanki, 2018).

  • Regioselective Formylation

    Research on the regioselective formylation behavior of pyrazolo[1,5-a]pyrimidines under Vilsmeier–Haack conditions provides insights into the selective synthesis of derivatives, which is crucial for developing compounds with specific biological activities (Quiroga et al., 2008).

Applications in Drug Discovery and Material Science

  • Biological Activity

    The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its biological aptitude, forming the basis of several synthetic drugs. Its derivatives are investigated for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, due to their structural similarity to purine, which plays a vital role in many biological processes (Elattar & El‐Mekabaty, 2021).

  • Synthetic Strategies

    Comprehensive reviews of synthetic strategies for annulations of pyrazolo[1,5-a]pyrimidines highlight the diverse chemical reactions utilized to construct this heterocyclic system. These strategies include condensation reactions with β-diketones, β-ketoaldehydes, and α-cyanoaldehydes, among others, showcasing the adaptability of this chemical structure in synthesizing biologically active compounds (Elattar & El‐Mekabaty, 2021).

Mechanism of Action

Target of Action

3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde primarily targets cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase, and is essential for DNA replication and cell division .

Mode of Action

The compound interacts with CDK2 by binding to its active site, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates necessary for cell cycle progression. As a result, cells are arrested in the G1 phase, leading to a halt in cell proliferation .

Biochemical Pathways

By inhibiting CDK2, this compound affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

These properties contribute to its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the inhibition of CDK2 leads to reduced phosphorylation of key proteins involved in cell cycle progression. This results in cell cycle arrest and apoptosis in cancer cells. At the cellular level, the compound effectively reduces cell proliferation and induces cell death, making it a promising anticancer agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the stability and efficacy of this compound. For instance:

Overall, understanding these factors is crucial for optimizing the compound’s therapeutic potential.

: Source

properties

IUPAC Name

3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-8-9-5-14-12-11(6-15-16(12)7-9)10-1-3-13-4-2-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHVOWIVNFGKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C3N=CC(=CN3N=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601195246
Record name 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1035818-93-9
Record name 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035818-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Pyridinyl)pyrazolo[1,5-a]pyrimidine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601195246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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